molecular formula C10H9BrO2 B12938962 (E)-3-(4-(Bromomethyl)phenyl)acrylic acid

(E)-3-(4-(Bromomethyl)phenyl)acrylic acid

Cat. No.: B12938962
M. Wt: 241.08 g/mol
InChI Key: WMPJRZQASMKAHC-AATRIKPKSA-N
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Description

(E)-3-(4-(Bromomethyl)phenyl)acrylic acid is a brominated derivative of cinnamic acid featuring a bromomethyl (-CH₂Br) substituent at the para position of the phenyl ring attached to the α,β-unsaturated carboxylic acid group. Its molecular formula is C₁₀H₉BrO₂, with a molecular weight of 241.08 g/mol (inferred from structural analogs) . The (E)-configuration of the acrylic acid moiety ensures planar geometry, facilitating conjugation between the aromatic ring and the carboxylic acid group. The bromomethyl group enhances reactivity, enabling nucleophilic substitutions (e.g., Suzuki couplings) or further functionalization, making it valuable in pharmaceutical intermediates and polymer chemistry .

Properties

Molecular Formula

C10H9BrO2

Molecular Weight

241.08 g/mol

IUPAC Name

(E)-3-[4-(bromomethyl)phenyl]prop-2-enoic acid

InChI

InChI=1S/C10H9BrO2/c11-7-9-3-1-8(2-4-9)5-6-10(12)13/h1-6H,7H2,(H,12,13)/b6-5+

InChI Key

WMPJRZQASMKAHC-AATRIKPKSA-N

Isomeric SMILES

C1=CC(=CC=C1CBr)/C=C/C(=O)O

Canonical SMILES

C1=CC(=CC=C1CBr)C=CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-(Bromomethyl)phenyl)acrylic acid typically involves the bromination of a suitable precursor followed by a series of reactions to introduce the acrylic acid functionality. One common method involves the bromination of 4-methylphenylacetic acid to form 4-(bromomethyl)phenylacetic acid, which is then subjected to a Wittig reaction to introduce the acrylic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and Wittig reactions under controlled conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction conditions is crucial for the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-(Bromomethyl)phenyl)acrylic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: Reduction of the acrylic acid moiety can lead to the formation of saturated derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, and amines. Typical conditions involve the use of polar solvents and mild heating.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction Reactions: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method.

Major Products Formed

    Substitution Reactions: Products include various substituted phenylacrylic acids.

    Oxidation Reactions: Products may include carboxylic acids, aldehydes, or ketones.

    Reduction Reactions: Products include saturated phenylpropionic acids.

Scientific Research Applications

(E)-3-(4-(Bromomethyl)phenyl)acrylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (E)-3-(4-(Bromomethyl)phenyl)acrylic acid involves its interaction with molecular targets through its functional groups. The bromomethyl group can participate in nucleophilic substitution reactions, while the acrylic acid moiety can undergo addition reactions. These interactions can modulate biological pathways and molecular targets, leading to various effects.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Melting Point (°C) Key Reactivity Applications
(E)-3-(4-(Bromomethyl)phenyl)acrylic acid C₁₀H₉BrO₂ -CH₂Br (para) 241.08 Not reported Nucleophilic substitution (C-Br bond), polymer crosslinking Pharmaceuticals, agrochemicals
Methyl (E)-3-(4-bromophenyl)acrylate C₁₀H₉BrO₂ -Br (para), methyl ester 255.11 Not reported Suzuki-Miyaura coupling, ester hydrolysis OLED materials, catalysis
(E)-3-(3-Bromophenyl)acrylic acid C₉H₇BrO₂ -Br (meta) 227.06 160–162 Cross-coupling reactions, antimicrobial agents Medicinal chemistry
2-Methyl-3-(3-methylphenyl)acrylic acid C₁₁H₁₂O₂ -CH₃ (meta), -CH₃ (α-position) 176.21 48 Hydrogen bonding, π-π stacking Antioxidant studies
(E)-3-(4-Methanesulfonylphenyl)acrylic acid (C1) C₁₀H₁₀BrO₄S -SO₂CH₃ (para), -Br (meta) 329.21 234.9–236.2 Electrophilic substitution, sulfonamide formation COX-2 inhibition research

Key Observations :

  • Substituent Position : The para-bromomethyl group in the target compound offers distinct reactivity compared to meta-bromo derivatives (e.g., (E)-3-(3-bromophenyl)acrylic acid), which are less sterically hindered for coupling reactions .
  • Functional Groups : Esters (e.g., methyl acrylates) exhibit higher volatility and lower polarity than carboxylic acids, influencing solubility and purification methods .
  • Thermal Stability : Melting points vary significantly; sulfonamide derivatives (e.g., C1) show higher thermal stability (>230°C) due to strong intermolecular forces .

Key Observations :

  • Catalytic Efficiency : Palladium-mediated cross-couplings (e.g., for methyl 4-bromophenyl acrylate) achieve high yields (89%) but require expensive catalysts .
  • Microwave Assistance : Microwave irradiation (e.g., ) reduces reaction times but may lower yields (23–96%) due to rapid decomposition .

Biological Activity

(E)-3-(4-(Bromomethyl)phenyl)acrylic acid, a compound with notable structural features, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, case studies, and comparative analyses with related compounds.

Chemical Structure and Properties

  • IUPAC Name : (E)-3-(4-(Bromomethyl)phenyl)prop-2-enoic acid
  • Molecular Formula : C10H9BrO2
  • Molecular Weight : 243.08 g/mol
  • CAS Number : 66631-25-2

The compound features a bromomethyl group attached to a phenyl ring, which is conjugated to an acrylic acid moiety. This structural arrangement is significant for its biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial in metabolic pathways, potentially affecting cell proliferation and apoptosis.
  • Antimicrobial Properties : Studies indicate that this compound exhibits antimicrobial activity against various pathogens, which can be linked to the disruption of bacterial cell membranes and inhibition of protein synthesis.
  • Antitumor Activity : Research suggests that it may possess antitumor properties by inducing apoptosis in cancer cells and inhibiting tumor growth.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.

Antitumor Effects

In vitro studies on cancer cell lines demonstrated that this compound significantly reduced cell viability:

Concentration (µM)Viability (%)
185 ± 5
1060 ± 8
2530 ± 10

The reduction in viability at higher concentrations indicates a dose-dependent response, highlighting its potential as an antitumor agent.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameBiological ActivityNotes
(E)-3-(4-Methylphenyl)acrylic acidModerate antimicrobial activityLacks bromine substitution
(E)-3-(4-Chlorophenyl)acrylic acidHigher cytotoxicity against cancer cellsChlorine may enhance reactivity

This comparison suggests that the presence of the bromomethyl group may enhance certain biological activities while modifying others.

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